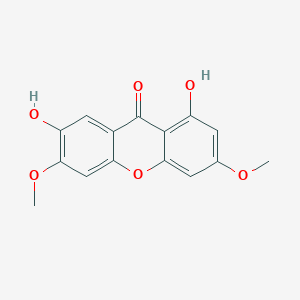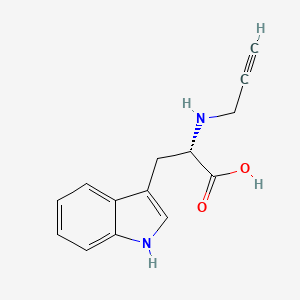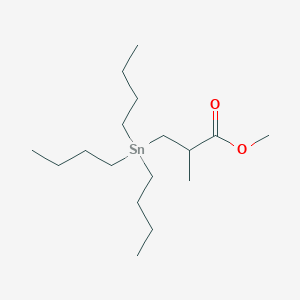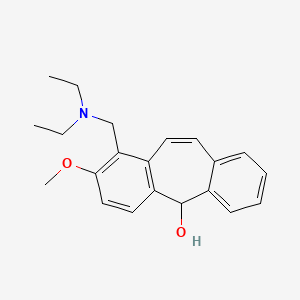![molecular formula C16H14BrN3OS B14649561 2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one CAS No. 52773-02-1](/img/structure/B14649561.png)
2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one typically involves the reaction of 4-bromoaniline with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with formaldehyde to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for further biological studies.
Industry: Its unique chemical structure makes it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one include other thiazolidinone derivatives, such as:
2-(Thienothiazolylimino)-1,3-thiazolidin-4-one: Known for its enzyme inhibitory activity.
1,3-Thiazolidin-4-one: Exhibits a wide range of biological activities, including anticancer and antimicrobial properties.
Thiazolidine derivatives: These compounds share a similar core structure and are used in various medicinal and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
CAS No. |
52773-02-1 |
|---|---|
Molecular Formula |
C16H14BrN3OS |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
2-[(4-bromoanilino)methylimino]-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14BrN3OS/c17-12-6-8-13(9-7-12)18-11-19-16-20(15(21)10-22-16)14-4-2-1-3-5-14/h1-9,18H,10-11H2 |
InChI Key |
MGSZXIROQXZMTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=NCNC2=CC=C(C=C2)Br)S1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]-](/img/structure/B14649525.png)

![Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate](/img/structure/B14649539.png)
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-5-methyl-, iodide](/img/structure/B14649555.png)
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)

![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)

